Cas no 67735-80-2 (Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl)-)

Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl)- is a substituted pyrazine derivative characterized by its dichloro and isopropyl functional groups. This compound exhibits notable stability and reactivity due to its aromatic pyrazine core and electron-withdrawing chlorine substituents, making it useful in synthetic organic chemistry and agrochemical applications. The presence of isopropyl groups enhances its lipophilicity, potentially improving solubility in nonpolar matrices. Its structural features suggest utility as an intermediate in the synthesis of heterocyclic compounds or specialized fine chemicals. The dichloro substitution pattern may also contribute to its role in cross-coupling reactions or as a precursor for further functionalization.
Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl)- structure
67735-80-2 structure
Product Name:Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl)-
CAS No:67735-80-2
MF:C10H14Cl2N2
MW:233.137560367584
CID:394167
PubChem ID:12429637
Update Time:2025-10-29

Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl)-
    • 2,5-dichloro-3,6-di(propan-2-yl)pyrazine
    • 2,5-DICHLORO-3,6-DIISOPROPYLPYRAZINE
    • E10077
    • DTXSID30497904
    • 67735-80-2
    • AKOS030240522
    • Inchi: 1S/C10H14Cl2N2/c1-5(2)7-9(11)14-8(6(3)4)10(12)13-7/h5-6H,1-4H3
    • InChI Key: VIWJCQOQXHXBMS-UHFFFAOYSA-N
    • SMILES: ClC1C(C(C)C)=NC(=C(C(C)C)N=1)Cl

Computed Properties

  • Exact Mass: 232.05362
  • Monoisotopic Mass: 232.0534038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78

Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740542-1g
2,5-Dichloro-3,6-diisopropylpyrazine
67735-80-2 98%
1g
¥3630.00 2024-05-04

Additional information on Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl)-

Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl): A Comprehensive Overview in Modern Chemical Research

Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl) (CAS no. 67735-80-2) is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound has garnered considerable attention due to its unique structural properties and potential applications in various scientific domains. The presence of multiple substituents, including chloro and tert-butyl groups, imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The molecular structure of Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl) consists of a pyrazine core with two chloro atoms at the 2- and 5-positions, and two tert-butyl groups at the 3- and 6-positions. This arrangement creates a highly electron-deficient system, which can be exploited in various chemical transformations. The compound's stability under different reaction conditions makes it a preferred choice for researchers exploring novel synthetic pathways.

In recent years, the study of Pyrazine derivatives has seen remarkable advancements, particularly in the field of medicinal chemistry. The unique electronic properties of this compound allow for selective interactions with biological targets, making it a promising scaffold for drug development. For instance, research has demonstrated its potential in designing kinase inhibitors and other therapeutic agents that target specific disease pathways.

One of the most intriguing aspects of Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl) is its role as a building block in the synthesis of more complex molecules. The chlorine atoms at the 2- and 5-positions serve as excellent leaving groups for nucleophilic substitution reactions, while the bulky tert-butyl groups provide steric hindrance that can be manipulated to control reaction outcomes. This dual functionality has been leveraged in multi-step syntheses to create intricate molecular architectures.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of this compound. Preliminary studies suggest that derivatives of Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl) may exhibit anti-inflammatory and antimicrobial properties. These findings are supported by computational modeling studies that predict favorable interactions between the compound's structure and biological receptors. Such insights have spurred further investigation into its pharmacological profile.

From a synthetic chemistry perspective, Pyrazine derivatives like this one offer a rich ground for innovation. The ability to functionalize multiple positions on the pyrazine ring allows chemists to tailor properties such as solubility, bioavailability, and metabolic stability. This flexibility is crucial for developing compounds that meet stringent pharmaceutical standards. Recent patents have highlighted novel methodologies for synthesizing these derivatives using transition metal catalysis and green chemistry principles.

The environmental impact of chemical research also plays a role in the development of new compounds like Pyrazine, 2,5-dichloro-3,6-bis(1-methylethyl). Efforts are underway to optimize synthetic routes to minimize waste and energy consumption without compromising yield or purity. Advances in flow chemistry and continuous manufacturing processes have enabled more sustainable production methods for these complex molecules.

In conclusion, Pyrazine derivatives continue to be a focal point in chemical research due to their versatility and potential applications across multiple industries. The specific characteristics of Pyrazine, 2,5-dichloro, 3,6-bis(1-methylethyl) make it an especially interesting subject for further study. As our understanding of molecular interactions deepens, this compound holds promise for future breakthroughs in medicine, materials science, and beyond.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.